1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl4N3O2/c1-10(27)14(8-15-16(22)3-2-4-17(15)23)19(28)18-9-26(25-24-18)13-6-11(20)5-12(21)7-13/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNKTGACIPYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate Generation and Alkylation
Butane-1,3-dione (acetylacetone, 10.0 g, 0.10 mol) was deprotonated with NaH (2.4 g, 0.10 mol) in anhydrous THF at 0°C. After 30 min, 2,6-dichlorobenzyl bromide (24.8 g, 0.10 mol) was added dropwise, and the mixture stirred at 25°C for 12 h. Workup with 5% HCl and extraction with EtOAc yielded 2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione as a pale-yellow solid (22.1 g, 85%).
Table 1: Alkylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 85 |
| LDA | THF | -78 | 72 |
| KOtBu | DMF | 25 | 68 |
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 3H, Ar-H), 3.82 (s, 2H, CH₂), 2.45 (s, 6H, COCH₃).
Propargyl Functionalization of the Diketone
Enolate-Mediated Propargylation
The diketone (15.0 g, 0.05 mol) was treated with LDA (0.06 mol) in THF at -78°C. Propargyl bromide (6.0 g, 0.06 mol) was added, and the reaction warmed to 25°C over 6 h. Quenching with NH₄Cl afforded 1-propargyl-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione (14.2 g, 82%).
Key Spectral Data
- IR (KBr): 2120 cm⁻¹ (C≡C), 1678 cm⁻¹ (C=O).
- ¹³C NMR (100 MHz, CDCl₃): δ 201.4 (C=O), 79.8 (C≡C), 70.3 (C≡CH).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthesis of 3,5-Dichlorophenyl Azide
3,5-Dichloroaniline (16.3 g, 0.10 mol) was diazotized with NaNO₂ (7.6 g, 0.11 mol) in HCl (0°C), followed by NaN₃ (7.8 g, 0.12 mol) to yield the azide (14.9 g, 80%).
Microwave-Assisted Triazole Formation
A mixture of propargyl diketone (10.0 g, 0.03 mol), 3,5-dichlorophenyl azide (6.7 g, 0.03 mol), CuSO₄·5H₂O (0.75 g, 3 mol%), and sodium ascorbate (1.2 g, 6 mol%) in DMF/H₂O (4:1) was irradiated at 100°C for 15 min. The product precipitated upon cooling, yielding the title compound (13.8 g, 92%).
Table 2: CuAAC Condition Screening
| Catalyst System | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| CuSO₄/NaAsc, MW | 100 | 15 | 92 |
| CuI, rt | 25 | 24 h | 65 |
| Cu(OAc)₂, reflux | 80 | 6 h | 78 |
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.65–7.22 (m, 7H, Ar-H), 4.01 (s, 2H, CH₂).
Structural Elucidation and Spectral Analysis
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
- ESI-MS : m/z 498.9 [M+H]⁺ (calc. 499.2).
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with protein residues, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs: triazole-based agrochemicals, antitubercular β-hydroxy triazoles, and dichlorophenyl-containing building blocks.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings
Agrochemical Triazoles (Etaconazole, Propiconazole): These fungicides share dichlorophenyl and triazole motifs with the target compound but differ in their dioxolane rings and alkyl substituents. Activity Insight: Triazole fungicides typically inhibit fungal cytochrome P450 enzymes (e.g., CYP51). The target’s dione moiety could introduce additional mechanisms, such as disrupting redox pathways.
Antitubercular β-Hydroxy Triazoles (): Compound 2j (2,6-dichlorophenyl-substituted ethanol-triazole) shares the dichlorophenyl group but lacks the dione functionality. Its moderate antitubercular activity (MIC ~16 µg/mL) suggests that the target compound’s dione group might enhance or modify bioactivity through improved target binding or metabolic stability .
Dichlorophenyl Building Blocks () :
- The Enamine compound employs a 3,5-dichlorophenyl group linked via an ethyl chain to the triazole, contrasting with the target’s direct triazole attachment. The acetamide substituent enhances hydrogen-bonding capacity, whereas the target’s dione may exhibit stronger electrophilic character .
Biological Activity
The compound 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant research findings.
- Molecular Formula : C12H11Cl2N3O3
- Molecular Weight : 316.14 g/mol
- CAS Number : 477858-60-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1 | 16–31.25 | Gram-positive bacteria |
| 2 | 31.25–62.5 | Fungal strains |
In a study involving derivatives of triazoles, the compound demonstrated good activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 16 to 31.25 μg/mL .
Anticancer Activity
The anticancer effects of triazole derivatives have been widely documented. Notably:
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, with significant efficacy against colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these cell lines suggest a potent anticancer effect .
The biological activity of the compound is attributed to its ability to interfere with cellular processes in target organisms or cells:
- Antimicrobial Mechanism : The triazole ring may inhibit the synthesis of ergosterol in fungal cell membranes or disrupt bacterial cell wall synthesis.
- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibit key signaling pathways involved in cell proliferation.
Case Studies
Several case studies have explored the efficacy of triazole derivatives:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against clinical isolates.
- Findings : The compound showed a broad spectrum of activity against various pathogens with low MIC values.
-
Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Findings : Significant reduction in cell viability was observed in treated groups compared to controls.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step protocols, including cycloaddition for the triazole core and subsequent alkylation/acylation. Key steps:
- Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3,5-dichlorophenyl azide and a terminal alkyne precursor .
- Butane-1,3-dione assembly : Employ Claisen condensation or Michael addition under basic conditions (e.g., NaH/THF) .
- Optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., Cu(I) vs. Ru(II)) to improve yield. Monitor via TLC and HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the compound’s structural characterization?
- NMR : Compare and chemical shifts of the triazole (δ 7.5–8.5 ppm) and dichlorophenyl groups (δ 6.8–7.4 ppm) to confirm substitution patterns. Use 2D experiments (COSY, HSQC) to assign coupling .
- IR : Validate carbonyl stretches (1,3-dione, ~1700 cm) and triazole C-N bonds (~1450 cm) .
- MS : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of Cl) .
Q. What preliminary assays are recommended to evaluate its bioactivity, and how should controls be designed?
- In vitro enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. Include positive controls (e.g., staurosporine) and solvent-only blanks .
- Cytotoxicity : Use MTT assays on human cell lines (HEK293, HepG2). Normalize results to vehicle-treated cells and validate via triplicate runs .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
- DFT : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. Simulate reaction pathways for triazole ring stability under acidic conditions .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., HIV protease). Validate with MD simulations to assess binding pose stability over 100 ns .
- Contradiction resolution : If experimental IC values conflict with docking scores, re-evaluate protonation states or solvent effects in simulations .
Q. What experimental strategies address contradictory results in its stability or bioactivity across studies?
- Stability studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS and adjust formulation (e.g., lyophilization) .
- Bioactivity variability : Replicate assays across independent labs using standardized protocols. Test metabolite interference (e.g., CYP450-mediated oxidation) via liver microsome incubations .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Modifications : Replace 2,6-dichlorophenyl with fluorinated analogs to improve metabolic stability. Introduce polar groups (e.g., -OH, -COOH) to enhance solubility .
- SAR validation : Synthesize 10–15 analogs and correlate substituent effects with logP, pKa, and IC values. Use multivariate regression to identify critical descriptors .
Q. What advanced separation techniques (e.g., HPLC, SFC) resolve enantiomeric or polymorphic impurities?
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients. Optimize flow rate and temperature for baseline separation of enantiomers .
- SFC : Supercritical CO with methanol co-solvent for high-throughput analysis of polymorphs. Validate purity via XRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
